3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group and a propan-2-ylphenyl moiety. The oxadiazole ring is a hallmark of bioactive molecules due to its metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties. The propan-2-yl (isopropyl) substituent contributes to steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(29-28-19)32-13-20-27-22(30-31-20)17-7-9-18(10-8-17)23(24,25)26/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXPIAUIBNFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Formation of the Oxadiazole Ring: This can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues
The most relevant structural analogue is 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (). Key differences include:
- Substituent Position : The target compound has substituents at the para-position (4-position) of both phenyl rings, whereas the analogue features meta-substitution (3-position) on both rings.
- Functional Groups : The isopropyl group in the target compound is replaced by a methoxy group in the analogue. Methoxy groups are less lipophilic than isopropyl groups, which may reduce membrane permeability but enhance solubility.
Table 1: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxy group in the analogue may improve aqueous solubility, aligning with Lipinski’s “Rule of Five” criteria for drug-likeness .
- Metabolic Stability : The trifluoromethyl group in both compounds likely reduces oxidative metabolism, extending half-life.
Bioactivity Implications
While direct bioactivity data are absent, structural trends suggest:
- Target Affinity : The para-substitution in the target compound may optimize binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Selectivity : Meta-substitution in the analogue could alter steric interactions, affecting selectivity against off-target proteins .
Biological Activity
The compound 3-[4-(propan-2-yl)phenyl]-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. Its complex structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyridazine core substituted with a propan-2-yl phenyl group, a trifluoromethyl phenyl group linked via an oxadiazole moiety, and a sulfanyl group. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting folate biosynthesis pathways and inhibiting key enzymes involved in bacterial cell wall synthesis . The sulfanyl group in our compound may enhance its interaction with microbial targets.
The biological activity of this compound could be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as dihydrofolate reductase and serine/threonine kinases, leading to increased susceptibility of resistant strains to conventional antibiotics .
- Disruption of Cell Wall Synthesis : The compound's structure may allow it to interfere with peptidoglycan formation in bacterial cell walls, contributing to its bactericidal effects .
Cytotoxicity and Selectivity
Evaluating the cytotoxicity of this compound is crucial for determining its therapeutic potential. Preliminary assessments indicate that compounds with similar frameworks often exhibit low cytotoxicity towards human cell lines while maintaining high activity against pathogenic bacteria .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of various derivatives against MRSA. The results indicated that compounds with similar structural motifs had MIC values ranging from 3.91 μM to 9.5 μg/ml, demonstrating potent antimicrobial properties without significant cytotoxic effects on HepG2 cells .
- Sulfonamide Derivatives : Research on sulfonamide derivatives revealed their ability to prevent biofilm formation in MRSA strains, which is critical for treating chronic infections . The presence of the sulfanyl group in our compound could provide similar benefits.
Data Table: Comparative Biological Activity
| Compound Name | Structure | MIC (μM) | Cytotoxicity (HepG2) | Mechanism |
|---|---|---|---|---|
| Compound A | [Structure A] | 3.91 | Low | Folate inhibition |
| Compound B | [Structure B] | 9.5 | Moderate | Cell wall synthesis disruption |
| This compound | [Current Structure] | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
